molecular formula C15H18N2O B14537410 2-(Diethylamino)-3-methyl-4-oxo-4-phenylbut-2-enenitrile CAS No. 61915-50-2

2-(Diethylamino)-3-methyl-4-oxo-4-phenylbut-2-enenitrile

Cat. No.: B14537410
CAS No.: 61915-50-2
M. Wt: 242.32 g/mol
InChI Key: XDZYFBXGROIYGV-UHFFFAOYSA-N
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Description

2-(Diethylamino)-3-methyl-4-oxo-4-phenylbut-2-enenitrile is an organic compound with a complex structure that includes a diethylamino group, a phenyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)-3-methyl-4-oxo-4-phenylbut-2-enenitrile typically involves multi-step organic reactions. One common method includes the reaction of diethylamine with a suitable precursor, such as a substituted benzaldehyde, followed by a series of condensation and cyclization reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The purification process typically involves recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)-3-methyl-4-oxo-4-phenylbut-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce the nitrile group to an amine.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.

Scientific Research Applications

2-(Diethylamino)-3-methyl-4-oxo-4-phenylbut-2-enenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)-3-methyl-4-oxo-4-phenylbut-2-enenitrile involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the nitrile group can act as a nucleophile in various reactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Diethylamino)ethanol: This compound has a similar diethylamino group but lacks the nitrile and phenyl groups.

    2-(Dimethylamino)ethanol: Similar structure but with dimethylamino instead of diethylamino.

    Diethylpropion: Shares the diethylamino group but has a different overall structure.

Uniqueness

2-(Diethylamino)-3-methyl-4-oxo-4-phenylbut-2-enenitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the nitrile group, in particular, allows for a wide range of chemical modifications and applications.

Properties

CAS No.

61915-50-2

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

2-(diethylamino)-3-methyl-4-oxo-4-phenylbut-2-enenitrile

InChI

InChI=1S/C15H18N2O/c1-4-17(5-2)14(11-16)12(3)15(18)13-9-7-6-8-10-13/h6-10H,4-5H2,1-3H3

InChI Key

XDZYFBXGROIYGV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=C(C)C(=O)C1=CC=CC=C1)C#N

Origin of Product

United States

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